



Application Note: Protocols for the N-Arylation of 2-Tosylaniline

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Compound of Interest		
Compound Name:	2-Tosylaniline	
Cat. No.:	B3046227	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials where the N-aryl moiety is a common structural motif.[1][2] The N-arylation of amines, such as **2-tosylaniline**, provides access to a diverse range of diarylamine structures. Historically, methods like nucleophilic aromatic substitution were limited by harsh conditions and a narrow substrate scope.[3] The advent of transition metal-catalyzed cross-coupling reactions has revolutionized this field.

This application note provides detailed experimental protocols for the N-arylation of 2tosylaniline using two of the most powerful and widely adopted methodologies: the Palladiumcatalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[3][4] These methods offer broad functional group tolerance and have become indispensable tools for synthetic chemists.

Reaction Principles Palladium-Catalyzed Buchwald-Hartwig Amination

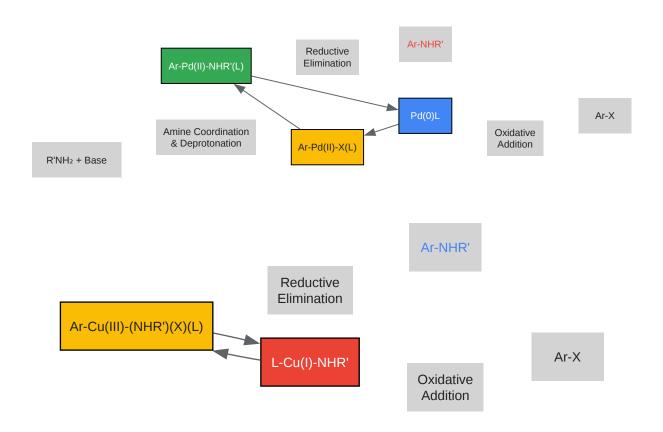
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds via the palladium-catalyzed coupling of amines with aryl halides or pseudohalides (e.g., triflates, tosylates).[3][5] The reaction typically employs a palladium(0) catalyst, which is often generated



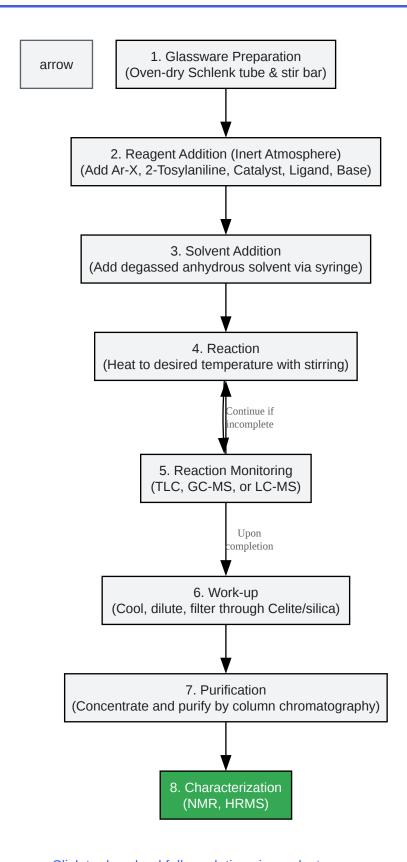
in situ from a palladium(II) precatalyst, a phosphine or N-heterocyclic carbene (NHC) ligand, and a base.[5][6]

The catalytic cycle is generally understood to proceed through three key steps:

- Oxidative Addition: The active Pd(0) species adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.
- Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates deprotonation to form a palladium amide complex.
- Reductive Elimination: The desired N-aryl product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[3][6]







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